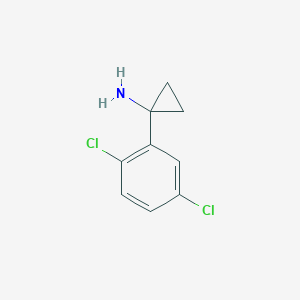
Morpholine, 2-(3-fluorophenyl)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 2-(3-fluorophenyl)-, (2S)- is a chemical compound with the molecular formula C₁₀H₁₂FNO It is a derivative of morpholine, where the morpholine ring is substituted at the second position with a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2-(3-fluorophenyl)-, (2S)- typically involves the following steps:
Starting Materials: The synthesis begins with morpholine and 3-fluorobenzaldehyde.
Reaction: The key step involves the condensation of morpholine with 3-fluorobenzaldehyde under acidic conditions to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, Morpholine, 2-(3-fluorophenyl)-, (2S)-.
Industrial Production Methods
In an industrial setting, the production of Morpholine, 2-(3-fluorophenyl)-, (2S)- may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions.
Catalysts: Employing catalysts to enhance the reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 2-(3-fluorophenyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the fluorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced fluorophenyl derivatives, and substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 2-(3-fluorophenyl)-, (2S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Morpholine, 2-(3-fluorophenyl)-, (2S)- exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways by binding to active sites or altering enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound without the fluorophenyl substitution.
2-Phenylmorpholine: Similar structure but with a phenyl group instead of a fluorophenyl group.
3-Fluorophenylmorpholine: Similar but with the fluorophenyl group at a different position.
Uniqueness
Morpholine, 2-(3-fluorophenyl)-, (2S)- is unique due to the specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
920798-70-5 |
|---|---|
Molecular Formula |
C10H12FNO |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(2S)-2-(3-fluorophenyl)morpholine |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2/t10-/m1/s1 |
InChI Key |
OLENKPLLMGPQSX-SNVBAGLBSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CC(=CC=C2)F |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B11742358.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11742360.png)
![1-[diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole](/img/structure/B11742363.png)
![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742367.png)


![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742388.png)

amine](/img/structure/B11742395.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742414.png)
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11742420.png)
![N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11742428.png)

amine](/img/structure/B11742436.png)
